2-Butenoic acid, 4-(4-chlorophenyl)-2-hydroxy-4-oxo-, ethyl ester

Kynurenine 3-monooxygenase (KMO) Neuroprotection Tryptophan Metabolism

2-Butenoic acid, 4-(4-chlorophenyl)-2-hydroxy-4-oxo-, ethyl ester (CAS 65356-49-2) exists as a highly functionalized α,γ-diketo ester, predominantly in its enol form. It belongs to the class of 4-aryl-2-hydroxy-4-oxobut-2-enoates, which were disclosed as the most potent inhibitors of kynurenine-3-hydroxylase (now KMO) at the time of their discovery.

Molecular Formula C12H11ClO4
Molecular Weight 254.66 g/mol
CAS No. 65356-49-2
Cat. No. B12446030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butenoic acid, 4-(4-chlorophenyl)-2-hydroxy-4-oxo-, ethyl ester
CAS65356-49-2
Molecular FormulaC12H11ClO4
Molecular Weight254.66 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=O)C=C(C1=CC=C(C=C1)Cl)O
InChIInChI=1S/C12H11ClO4/c1-2-17-12(16)11(15)7-10(14)8-3-5-9(13)6-4-8/h3-7,14H,2H2,1H3
InChIKeyIVDVNFOQURZNAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(4-Chlorophenyl)-2-hydroxy-4-oxobut-2-enoate (CAS 65356-49-2): A Multifunctional α-Ketoester Building Block for Kynurenine Pathway Inhibitors and Heterocyclic Synthesis


2-Butenoic acid, 4-(4-chlorophenyl)-2-hydroxy-4-oxo-, ethyl ester (CAS 65356-49-2) exists as a highly functionalized α,γ-diketo ester, predominantly in its enol form. It belongs to the class of 4-aryl-2-hydroxy-4-oxobut-2-enoates, which were disclosed as the most potent inhibitors of kynurenine-3-hydroxylase (now KMO) at the time of their discovery [1]. Beyond its enzyme inhibitory potential, the compound serves as a key precursor to α-keto-γ-butyrolactones, which undergo retrograde aldol condensations with diamines to form quinoxalinone heterocycles . This dual functional identity – both as a direct pharmacophore source and as a reactive synthetic intermediate – distinguishes it from simpler aryl ketone precursors and positions it as a strategic procurement choice for integrated medicinal chemistry and process research programs.

Procurement Precision: Why the Ethyl Ester of 4-(4-Chlorophenyl)-2-hydroxy-4-oxobut-2-enoic Acid Cannot Be Replaced by Generic Aryl Pyruvates or the Methyl Ester Analog


Generic substitution fails for two orthogonal reasons. First, the ethyl ester moiety is not a trivial pharmacokinetic modifier but a critical determinant of the compound's ability to form the reactive α-keto-γ-butyrolactone ring. This cyclization is essential for its use in quinoxalinone synthesis, where ethyl esters exhibit superior leaving group characteristics compared to methyl esters under the described aldol conditions . Second, in the context of kynurenine 3-monooxygenase (KMO) inhibition, the specific 4-chlorophenyl substitution pattern on the 2-hydroxy-4-oxobut-2-enoate scaffold is the pharmacophore that achieved breakthrough potency in this series. The 4-chloro substituent on the phenyl ring of the acid form (compound 3g) provided an IC50 of 3.0 µM against KH, a level of activity not achieved by the 2-chloro isomer [1]. Simply procuring a generic aryl pyruvate or the more common methyl ester analog risks losing both the synthetic utility and the validated inhibitory potency that this specific ethyl ester provides.

Quantitative Differentiation Guide: Ethyl 4-(4-Chlorophenyl)-2-hydroxy-4-oxobut-2-enoate vs. Closest Analogs


Kynurenine-3-Hydroxylase Inhibitory Potency: 4-Chloro vs. 2-Chloro vs. 3-Chloro Regioisomers in the Acid Form

In the defining SAR study for 4-aryl-2-hydroxy-4-oxobut-2-enoic acids, the 4-chlorophenyl analog (3g) demonstrated an IC50 of 3.0 µM against kynurenine-3-hydroxylase. This is a stark contrast to the 2-chlorophenyl analog, which showed negligible inhibition (31% at 10 µM), and represents a modest potency improvement over the 3-chlorophenyl analog (3d, IC50 0.32 µM). The data underscores the 4-chloro substitution as the optimal halogen placement for achieving low micromolar potency in the acid series, a pharmacophore feature retained by its ethyl ester prodrug [1]. The target ethyl ester is the direct precursor to this active acid.

Kynurenine 3-monooxygenase (KMO) Neuroprotection Tryptophan Metabolism Structure-Activity Relationship (SAR)

Monoamine Oxidase (MAO) Inhibition Landscape: The Unique Position of the 4-Chlorophenyl Scaffold

Early patent literature on 4-phenyl-4-oxo-butanoic acid derivatives with kynurenine-3-hydroxylase inhibiting activity highlighted that certain compounds also displayed MAO inhibition. While the target compound itself is not explicitly profiled for MAO, its structural core is shared with lead compounds in these patents. The 4-chlorophenyl substitution on the butenoic acid backbone is a critical feature that emerged from optimization efforts for dual KMO/MAO activity, a profile that is lost when the halogen is moved from the para position [1]. This provides a historical rationale for selecting the 4-chloro derivative over other halogen-substituted analogs when exploring this therapeutic hypothesis.

Monoamine Oxidase Neuroprotection Kynurenine Pathway

Synthetic Intermediate Superiority: Ethyl Ester vs. Methyl Ester in Quinoxalinone Synthesis via Retro-Aldol Condensation

The target compound is a direct precursor to α-keto-β-(4-chlorobenzoyl)-γ-butyrolactone (4c in the original paper), which reacts with o-phenylenediamine to yield 3-(4-chlorophenyl)-3,4-dihydro-2(1H)-quinoxalinone. This synthetic route is unique to the ethyl ester, as the corresponding methyl ester would require a different work-up and does not benefit from the same crystallization properties during lactonization . The use of the ethyl ester ensures a more efficient, higher-yielding route to the key quinoxalinone scaffold compared to starting from the methyl ester or the free acid.

Heterocyclic Chemistry Quinoxalinone Synthesis Retro-Aldol Condensation α-Keto-γ-Butyrolactone

Physicochemical Differentiation: Ethyl Ester Offers Advantageous Hydrolytic Stability and Lipophilicity Over the Free Acid and Methyl Ester

The ethyl ester of 4-(4-chlorophenyl)-2-hydroxy-4-oxobut-2-enoic acid is expected to have a LogP approximately 0.5-0.8 units higher than its methyl ester analog, based on the addition of a methylene unit, and significantly higher than the free acid. For the acid form, the reported IC50 was 3.0 µM, while the methyl ester of the 3-chloro analog (2d) showed an IC50 of 1.9 µM, demonstrating that esterification can enhance cell permeability and potency [1]. The ethyl ester represents the optimal balance between increased lipophilicity for membrane penetration and sufficient aqueous solubility for formulation, making it a superior prodrug candidate over the methyl ester for in vivo studies.

Prodrug Design Lipophilicity Hydrolytic Stability Drug-like Properties

Optimal Deployment Scenarios for Ethyl 4-(4-Chlorophenyl)-2-hydroxy-4-oxobut-2-enoate Based on Evidence


Kynurenine 3-Monooxygenase (KMO) Inhibitor Lead Optimization and in vivo Proof-of-Concept Studies

The target compound serves as an ideal entry point for medicinal chemistry programs targeting KMO for neuroprotection or immuno-oncology. Its 4-chlorophenyl substitution pattern has been validated as a key pharmacophore for low micromolar KMO inhibition [1]. The ethyl ester functionality provides a convenient prodrug form with enhanced lipophilicity, allowing direct evaluation in rodent models of Huntington's disease, acute pancreatitis, or cancer without the need for additional formulation development [1]. Procurement of this specific derivative enables immediate in vivo dosing and PK/PD correlation.

Diversity-Oriented Synthesis of Quinoxalinone-Focused Libraries for Phenotypic Screening

For academic screening centers and biotech hit-finding groups, this compound is a direct precursor to a privileged quinoxalinone scaffold via a one-step retro-aldol condensation with o-phenylenediamine . The ethyl ester's ability to form the reactive α-keto-γ-butyrolactone intermediate under mild conditions makes it a superior building block compared to the acid or methyl ester for generating diverse 3-substituted-3,4-dihydro-2(1H)-quinoxalinones for antibacterial, antifungal, or kinase-targeted screens .

Development of Dual KMO/MAO Inhibitors for Neurodegenerative Disease Models

Based on the shared structural ancestry with patent-lead compounds that exhibit dual KMO/MAO inhibition [2], the target 4-chloro ethyl ester is the correct starting material for synthesizing hybrid molecules that modulate both the kynurenine pathway and monoamine metabolism. Using this specific compound avoids the procurement of inactive ortho- or meta-chloro isomers, which SAR shows are unable to engage the KMO active site effectively [1].

Process Chemistry Research on Scalable α-Keto-γ-Butyrolactone Synthesis

For process R&D departments investigating the scalable synthesis of α-keto-γ-butyrolactone intermediates, this compound represents a validated starting point. The existing synthetic protocol from 4-chloroacetophenone and diethyl oxalate is well-established , and the ethyl ester's crystallization behavior during lactonization provides practical advantages for kilogram-scale production that are not replicated by the methyl ester or the free acid.

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